molecular formula C15H9N3O2 B15260408 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B15260408
M. Wt: 263.25 g/mol
InChI Key: FGLXHDUUXBHKJC-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a valuable chemical intermediate for pharmaceutical and materials science research. Its core structure is based on the imidazopyridine scaffold, a privileged motif in medicinal chemistry known for its diverse biological activities. Research on analogous 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives has demonstrated significant anti-inflammatory properties, with specific substitutions on the phenyl and pyridine rings being critical for optimizing potency and reducing side effects . The incorporation of a 4-cyano group on the phenyl ring is a strategic modification that can enhance molecular interactions with biological targets and improve physicochemical properties, such as binding affinity and metabolic stability. This compound serves as a key synthetic precursor for developing novel therapeutic agents and fluorescent probes. Imidazopyridine derivatives are increasingly investigated for their potential as compact fluorophores in bioimaging and sensor development due to their tunable optical properties . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the material safety data sheet for safe handling procedures.

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

1-(4-cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H9N3O2/c16-9-10-4-6-11(7-5-10)13-12-3-1-2-8-18(12)14(17-13)15(19)20/h1-8H,(H,19,20)

InChI Key

FGLXHDUUXBHKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common approach is cyclocondensation, where readily available starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Other methods include cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production often employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include transition metal catalysts, molecular iodine, and various solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid:

Unfortunately, specific applications, comprehensive data, and case studies for "this compound" are not available in the provided search results. However, the search results do provide some related information:

Chemical Information:

  • The compound is identified by the CAS number 2060038-71-1 and reference number 3D-KHD03871 .
  • The chemical formula contains 15 hydrogen, 9 nitrogen, and 3 oxygen atoms .

Availability:

  • The compound is listed as discontinued by Cymit Quimica, S.L. in various quantities (1g, 5g, 5mg, 50mg, 100mg, 250mg, 500mg) .
  • Cymit Quimica, S.L. suggests inquiring about similar products through their form or email .

Related Compounds and Research Areas:

  • The search results mention "4H-imidazo[1,5-a][1,4]benzodiazepines" and a process for their preparation, which are related compounds .
  • Another search result discusses "Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors," indicating a potential research area for similar compounds .

To find detailed applications, data, and case studies, further research is needed, potentially involving:

  • Contacting Chemical Suppliers: Reach out to chemical suppliers or manufacturers who may have information on the compound's uses or related research .
  • Patent Databases: Explore patent databases for potential applications of the compound or its derivatives .
  • Scientific Literature: Conduct a thorough search of scientific literature databases for research articles or studies involving the compound .

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,5-a]pyridine core allows for diverse functionalization. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Features
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid 4-cyanophenyl ~265 (estimated) Electron-withdrawing cyano group; potential for enhanced fluorescence .
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid Thiophen-2-yl 244.27 Sulfur-containing aromatic group; used in fluorescent probes .
1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid 4-bromophenyl Not reported Halogen substituent; may improve lipophilicity for membrane interactions .
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide Bromo, oxan-4-ylmethyl 338.0 Carboxamide derivative; demonstrated kinase inhibition (GSK-3β) .
Imidazo[1,5-a]pyridine-3-carboxylic acid None (parent compound) 188.18 (calculated) Baseline for comparison; lacks functionalization .

Key Observations :

  • Electron-Withdrawing Groups (e.g., CN): The 4-cyanophenyl substituent may enhance photostability and solvatochromic shifts compared to electron-donating groups like thiophene .
  • Carboxamide Derivatives : Substitution at position 1 with bulky groups (e.g., oxan-4-ylmethyl) can modulate biological activity, as seen in kinase inhibitors .

Comparison :

  • The target compound’s synthesis is expected to mirror efficient one-pot methods, avoiding multi-step processes required for fused benzoimidazo derivatives (e.g., 1-oxo-3-aryl compounds in , which face challenges like high temperatures) .
Photophysical Behavior:
  • Solvatochromism: Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (>100 nm), making them suitable for membrane probes. The cyano group may amplify this effect due to polarity .
  • Lipid Bilayer Intercalation : Dimeric analogs in showed temperature-dependent fluorescence in liposomes, suggesting the target compound could serve as a membrane fluidity sensor .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield RangeReference
Cyclocondensation2-Aminopyridine, α-bromoketone, DMF, 80°C45–65%
One-Pot MulticomponentAryl boronic acid, isocyanide, 120°C, 12h60–75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Dioxane, reflux70–85%

How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyanophenyl integration at δ 7.5–8.0 ppm, carboxylic acid proton at δ 12–13 ppm) .
    • HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₅H₁₀N₃O₂: 272.0668) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

What are the key physicochemical properties critical for experimental handling?

Methodological Answer:

  • Solubility : Poor aqueous solubility (logP ~2.5 predicted); use DMSO or ethanol for stock solutions .
  • pKa : Carboxylic acid group has pKa ~4.2; ionization impacts bioavailability and reactivity in physiological conditions .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

How can computational methods optimize reaction conditions for its synthesis?

Methodological Answer:

  • Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in cyclization steps .
  • Machine Learning : Train models on existing imidazo-pyridine synthesis data to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems .
  • DoE (Design of Experiments) : Apply factorial design to screen variables (temperature, solvent polarity, stoichiometry) and minimize trial runs .

Q. Table 2: Computational Optimization Parameters

ParameterComputational ToolOutcomeReference
Transition State EnergyGaussian 16 (DFT/B3LYP)Identified rate-limiting step
Solvent OptimizationCOSMO-RSPredicted DMF as optimal solvent

What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersibility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to stabilize the compound in cell culture media .

How does structural modification influence pharmacological activity?

Methodological Answer:

  • SAR Studies :
    • Cyanophenyl Position : Para-substitution enhances target binding affinity vs. meta/ortho .
    • Imidazo-Pyridine Core : N-methylation reduces cytotoxicity but decreases solubility .
  • Biological Testing :
    • Enzyme Assays : Screen against cysteine proteases (e.g., papain) to quantify IC₅₀ values .
    • Cellular Models : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) .

Q. Table 3: Structure-Activity Relationships (SAR)

ModificationBiological EffectReference
4-Cyanophenyl↑ Binding to kinase targets (IC₅₀ = 1.2 µM)
Carboxylic Acid → Ethyl Ester↑ Solubility, ↓ Activity
N-Methylation↓ Cytotoxicity, ↑ Metabolic Stability

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